molecular formula C24H24N4O2 B11212438 N-benzyl-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

N-benzyl-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No.: B11212438
M. Wt: 400.5 g/mol
InChI Key: VFOSWHQFTKZXQK-UHFFFAOYSA-N
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Description

N-BENZYL-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a benzyl group, a pyrrolopyrimidine core, and an acetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-BENZYL-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system. Common reagents used in this step include amines, aldehydes, and catalysts such as acids or bases.

    Introduction of the Benzyl Group: The benzyl group is typically introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolopyrimidine core.

    Acetamide Formation:

Industrial production methods for this compound would involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-BENZYL-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, amines, and alcohols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-BENZYL-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-BENZYL-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-BENZYL-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE can be compared with other similar compounds, such as:

    Pyrrolopyrimidine Derivatives: These compounds share the pyrrolopyrimidine core but differ in the substituents attached to the ring system.

    Benzylated Compounds: Compounds with a benzyl group attached to different core structures, exhibiting varying chemical and biological properties.

    Acetamide Derivatives: Compounds containing the acetamide moiety, which may have different core structures and functionalities.

The uniqueness of N-BENZYL-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

N-benzyl-2-(4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide

InChI

InChI=1S/C24H24N4O2/c1-17(2)28-16-26-22-20(19-11-7-4-8-12-19)14-27(23(22)24(28)30)15-21(29)25-13-18-9-5-3-6-10-18/h3-12,14,16-17H,13,15H2,1-2H3,(H,25,29)

InChI Key

VFOSWHQFTKZXQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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